molecular formula C24H23ClN2O2 B2886590 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537009-21-5

1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2886590
CAS No.: 537009-21-5
M. Wt: 406.91
InChI Key: IXMHTBHBQFRJOF-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C24H23ClN2O2 and its molecular weight is 406.91. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Reactions in Imidazole Chemistry

Research in azole chemistry, particularly focusing on imidazoles, includes the synthesis and reactions of various imidazole derivatives. Studies like those by Ferguson and Schofield (1975) delve into the synthesis of imidazole 3-oxides and their subsequent reactions, which could be foundational for understanding the reactivity and synthesis pathways of complex imidazole compounds like 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (Ferguson & Schofield, 1975).

Structural and Spectroscopic Analyses

In-depth structural and spectroscopic studies provide insights into the molecular configurations and interactions of benzimidazole derivatives. Works by Saral et al. (2017) explore the structural characteristics through X-ray diffraction and various spectroscopic techniques, offering a comparative analysis that could be relevant for understanding the structural nuances of complex benzimidazole-based compounds (Saral et al., 2017).

Antioxidant Activities

The antioxidant properties of benzimidazole derivatives, as explored in the studies by Alp et al. (2015) and Kerimov et al. (2012), indicate the potential for these compounds to be used in developing antioxidant agents. These research efforts examine various benzimidazole compounds, assessing their in vitro antioxidant capabilities, which may highlight the potential therapeutic applications of complex benzimidazoles (Alp et al., 2015) (Kerimov et al., 2012).

Photocatalytic Properties

Investigations into the photocatalytic applications of coordination polymers, as conducted by Cheng et al. (2015), shed light on the potential use of benzimidazole-based compounds in environmental remediation and advanced materials science. These studies explore the synthesis and structural properties of coordination polymers and their efficacy in photocatalytic degradation, which could be extrapolated to the photocatalytic potential of complex benzimidazole derivatives (Cheng et al., 2015).

Advanced Oxidation Processes

The role of benzimidazole derivatives in advanced oxidation processes is highlighted in research by Bokare and Choi (2011), where the oxidative degradation of pollutants is achieved through redox reactions involving Cr(III) and Cr(VI). Such studies provide a framework for understanding how complex benzimidazole compounds might interact in redox systems, potentially offering new avenues for pollution control and chemical synthesis (Bokare & Choi, 2011).

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c1-18-7-11-21(12-8-18)29-17-24-26-22-5-2-3-6-23(22)27(24)15-4-16-28-20-13-9-19(25)10-14-20/h2-3,5-14H,4,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMHTBHBQFRJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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